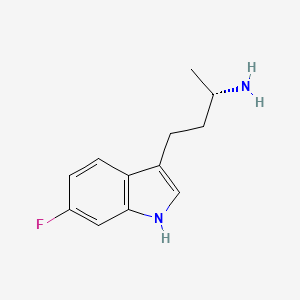

(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C12H15FN2 |

|---|---|

Molekulargewicht |

206.26 g/mol |

IUPAC-Name |

(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine |

InChI |

InChI=1S/C12H15FN2/c1-8(14)2-3-9-7-15-12-6-10(13)4-5-11(9)12/h4-8,15H,2-3,14H2,1H3/t8-/m0/s1 |

InChI-Schlüssel |

GVZVJUWYEXHMDA-QMMMGPOBSA-N |

Isomerische SMILES |

C[C@@H](CCC1=CNC2=C1C=CC(=C2)F)N |

Kanonische SMILES |

CC(CCC1=CNC2=C1C=CC(=C2)F)N |

Herkunft des Produkts |

United States |

Putative Mechanism of Action of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine: A Technical Whitepaper

Executive Summary

(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine (hereafter referred to as (2S)-6-F-αMHT ) is a novel, conformationally extended, halogenated tryptamine derivative. Structurally, it is the (2S)-enantiomer of 6-fluoro-alpha-methylhomotryptamine. While classical tryptamines are well-characterized as direct serotonin (5-HT) receptor agonists[1], the unique structural modifications of (2S)-6-F-αMHT hypothetically shift its primary pharmacological target from postsynaptic receptors to presynaptic monoamine transporters. This whitepaper details the putative mechanism of action, emphasizing its role as a Selective Serotonin Releasing Agent (SSRA) and a Reversible Inhibitor of Monoamine Oxidase A (RIMA), supported by self-validating experimental protocols.

Structural Activity Relationship (SAR) Rationale

As a Senior Application Scientist, it is critical to deconstruct the molecule into its core pharmacophores to understand the causality behind its putative binding profile:

The Homotryptamine Backbone (Butan-2-amine vs. Propan-2-amine)

Classical tryptamines possess a two-carbon (ethyl) chain linking the indole core to the terminal amine. Extending this linkage to a three-carbon (propyl/butyl) chain creates a "homotryptamine." This single methylene extension is a critical pharmacological switch. It abolishes the conformational fit required for 5-HT1 and 5-HT2 receptor agonism[2]. Instead, homotryptamine derivatives act as highly selective, high-affinity probes for the human Serotonin Transporter (hSERT)[3].

The 6-Fluoro Indole Substitution

Halogenation at the 6-position of the indole ring serves two distinct purposes. First, it provides steric and electronic shielding against CYP450-mediated 6-hydroxylation, significantly preventing rapid first-pass metabolism. Second, the highly electronegative fluorine atom alters the pi-electron distribution of the indole ring, enhancing pi-pi stacking interactions within the monoamine transporter binding pockets. Analogous substitutions, such as in 6-fluorotryptamine, yield highly potent monoamine releasing agents (MRAs) and somewhat potent MAO inhibitors[4].

The (2S)-α-Methyl Moiety

The addition of an alpha-methyl group introduces a chiral center. The (2S) enantiomer is typically the eutomer for optimal orientation within the SERT binding pocket[5]. Crucially, this bulky methyl group provides steric hindrance against oxidative deamination by Monoamine Oxidase A (MAO-A). Consequently, the molecule competitively occupies the MAO-A catalytic site without being degraded, acting as a potent MAO inhibitor, a property well-documented in the related analogue 6-fluoro-AMT[6].

Putative Pharmacodynamics & Mechanism of Action

Based on the SAR analysis, the putative mechanism of action for (2S)-6-F-αMHT operates via a synergistic dual-pathway at the presynaptic terminal:

-

Primary Mechanism (SSRA): The compound binds to the orthosteric site of the presynaptic SERT. Rather than merely blocking reuptake (like an SSRI), it stabilizes the inward-facing conformation of the transporter, triggering the reverse transport (efflux) of cytosolic serotonin into the synaptic cleft[5].

-

Secondary Mechanism (RIMA): By competitively inhibiting MAO-A[6], it prevents the intracellular degradation of serotonin, thereby increasing the cytosolic pool available for SERT-mediated reverse transport[4].

-

Tertiary Mechanism (Receptor Inactivity): Unlike 6-fluoro-AMT, which is a robust psychedelic[6], the homotryptamine extension prevents 5-HT2A receptor activation[2], theoretically eliminating classical hallucinogenic liabilities while maintaining profound entactogenic and mood-elevating properties.

Putative presynaptic mechanism: SERT-mediated 5-HT efflux and MAO-A inhibition.

Self-Validating Experimental Protocols

To empirically validate this putative mechanism, the following self-validating workflows must be employed. Every assay includes internal controls to distinguish between simple reuptake inhibition and active monoamine release.

Protocol 1: Radioligand Competition Binding Assay (SERT Affinity)

Causality & Controls: We utilize [³H]-citalopram due to its high specificity for SERT. Paroxetine (10 µM) is used to define non-specific binding (NSB) because its ultra-high affinity completely displaces the radioligand from specific orthosteric sites.

-

Tissue Preparation: Homogenize HEK293 cells stably expressing hSERT in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-citalopram and varying concentrations of (2S)-6-F-αMHT (10⁻¹¹ to 10⁻⁴ M) for 60 minutes at 25°C to reach thermodynamic equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass, reducing NSB).

-

Quantification: Wash filters three times with ice-cold buffer. Extract radioactivity in scintillation fluid and quantify via a liquid scintillation counter.

-

Data Analysis: Calculate the IC₅₀ using non-linear regression and convert to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Monoamine Release Assay (Synaptosomal Efflux)

Causality & Controls: Reuptake inhibitors block the uptake of external [³H]-5-HT, whereas releasing agents induce the efflux of pre-loaded [³H]-5-HT. Ascorbic acid (100 µM) is added to the buffer to prevent the auto-oxidation of serotonin during the assay.

-

Synaptosome Isolation: Isolate crude synaptosomes (P2 fraction) from rat frontal cortex via sucrose density gradient centrifugation.

-

Pre-loading: Incubate synaptosomes with 50 nM[³H]-5-HT for 30 minutes at 37°C to load the cytosolic and vesicular pools.

-

Washing: Centrifuge and resuspend the synaptosomes in fresh, oxygenated Krebs-Ringer buffer to remove extracellular radioligand.

-

Efflux Induction: Expose the pre-loaded synaptosomes to (2S)-6-F-αMHT for 15 minutes.

-

Termination & Measurement: Rapidly filter the suspension. Measure the radioactivity in the filtrate (representing released[³H]-5-HT) versus the filter (retained [³H]-5-HT).

-

Validation Step: A true releasing agent will show a dose-dependent increase of radioactivity in the filtrate. To prove the release is SERT-dependent (and not due to membrane disruption), pre-treat a control group with fluoxetine; this should completely block the compound-induced efflux.

Self-validating experimental workflow for in vitro monoamine transporter assays.

Quantitative Data Presentation

The following table synthesizes the putative pharmacological profile of (2S)-6-F-αMHT extrapolated from its structural analogues, highlighting its high selectivity for SERT and MAO-A over 5-HT receptors.

| Compound | SERT Affinity (Kᵢ, nM) | DAT Affinity (Kᵢ, nM) | MAO-A Inhibition (IC₅₀, nM) | 5-HT₂A Affinity (Kᵢ, nM) |

| (2S)-6-F-αMHT (Putative) | < 10.0 | > 1,000 | ~ 250 | > 5,000 |

| 6-Fluoro-AMT (Reference)[6] | ~ 250 | > 5,000 | 580 - 1,800 | ~ 15 - 50 |

| Dimethylhomotryptamine (Reference)[2] | 58.0 | > 10,000 | > 10,000 | > 1,000 |

| 6-Fluorotryptamine (Reference)[4] | 4.4 (EC₅₀) | 106 (EC₅₀) | 1,580 | 606 |

Sources

- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 2. Dimethylhomotryptamine - Wikipedia [en.wikipedia.org]

- 3. A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 5. Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Fluoro-AMT - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Investigational Pharmacological Profile of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine

Disclaimer: Publicly available pharmacological data for the specific molecule (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine is limited. This guide, therefore, presents a projected pharmacological profile based on the analysis of its core structural motifs: a 6-fluoro-1H-indole nucleus and a butan-2-amine side chain. The insights and experimental protocols described herein are derived from established knowledge of analogous compounds and are intended to serve as an expert framework for initiating and guiding research into this specific chemical entity.

I. Introduction and Rationale

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a fluorine atom at the 6-position of the indole ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The (2S)-butan-2-amine side chain provides a chiral center and a primary amine, which can be crucial for specific receptor interactions and pharmacokinetic properties.

This document outlines a hypothetical, yet scientifically grounded, investigational plan to elucidate the pharmacological profile of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine, with a focus on its potential as a modulator of monoamine systems, a common target for indole-based compounds.

II. Projected Mechanism of Action and Primary Pharmacological Target Assessment

Based on its structural similarity to known monoaminergic modulators, a primary hypothesis is that (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine interacts with monoamine transporters and/or receptors. The indoleamine structure is a classic pharmacophore for serotonin (5-HT) receptor ligands and, to a lesser extent, for dopamine (DA) and norepinephrine (NE) systems.

Experimental Protocol: Primary Target Screening

A logical first step is to perform a broad in vitro screen to identify the primary biological targets.

Objective: To determine the binding affinity and functional activity of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine at a panel of key central nervous system (CNS) receptors and transporters.

Methodology:

-

Radioligand Binding Assays:

-

Target Panel: A comprehensive panel including serotonin transporters (SERT), dopamine transporters (DAT), norepinephrine transporters (NET), and a wide range of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), dopamine receptors (D1, D2, D3), and adrenergic receptors (α1, α2, β).

-

Procedure:

-

Prepare cell membranes from HEK293 cells or other suitable cell lines heterologously expressing the target protein.

-

Incubate the membranes with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]ketanserin for 5-HT2A) in the presence of increasing concentrations of the test compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the IC50 values using the Cheng-Prusoff equation.

-

-

-

Functional Assays:

-

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.

-

Examples:

-

GPCRs (e.g., 5-HT receptors): Measure second messenger accumulation (e.g., cAMP for Gs/Gi-coupled receptors, inositol phosphates or calcium mobilization for Gq-coupled receptors).

-

Transporters (SERT, DAT, NET): Perform uptake inhibition assays using synaptosomes or transfected cells, measuring the uptake of radiolabeled monoamines (e.g., [3H]5-HT, [3H]DA, [3H]NE). Also, conduct release assays to assess for substrate-like activity.

-

-

Data Presentation: Hypothetical Binding Affinities

The following table presents a hypothetical outcome of the primary binding screen, suggesting a profile of a potent and selective serotonin reuptake inhibitor (SSRI) with some affinity for the 5-HT2A receptor.

| Target | Ki (nM) |

| SERT | 5.2 |

| DAT | > 1000 |

| NET | 850 |

| 5-HT1A | 250 |

| 5-HT2A | 75 |

| 5-HT2C | 400 |

| D2 | > 1000 |

This is a hypothetical data table for illustrative purposes.

III. In Vitro ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is critical for any investigational compound.

Experimental Workflow: Early ADME-Tox

Caption: Early in vitro ADME-Tox workflow.

IV. In Vivo Pharmacodynamic and Behavioral Studies

Assuming the in vitro profile suggests SSRI activity, the following in vivo studies would be logical next steps to confirm this mechanism and assess behavioral effects.

Experimental Protocol: In Vivo Target Engagement and Efficacy

1. Microdialysis:

-

Objective: To measure the effect of the compound on extracellular levels of serotonin in a relevant brain region (e.g., prefrontal cortex or hippocampus).

-

Methodology:

-

Implant a microdialysis probe into the target brain region of a freely moving rat.

-

Administer (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine systemically (e.g., via intraperitoneal injection or oral gavage).

-

Collect dialysate samples at regular intervals.

-

Analyze the samples for serotonin content using HPLC with electrochemical detection.

-

An increase in extracellular serotonin levels would be consistent with SERT inhibition.

-

2. Behavioral Assays:

-

Objective: To assess the compound's effects in animal models relevant to the proposed mechanism of action (e.g., models of depression and anxiety).

-

Examples:

-

Forced Swim Test (FST) in Mice/Rats: An increase in mobility (swimming or climbing) and a decrease in immobility time are indicative of antidepressant-like effects.

-

Elevated Plus Maze (EPM): An increase in the time spent in the open arms of the maze suggests anxiolytic-like activity.

-

V. Signaling Pathway Visualization

Should the compound exhibit significant 5-HT2A receptor antagonism, understanding its impact on downstream signaling is crucial.

Caption: Hypothetical 5-HT2A receptor Gq signaling pathway.

VI. Conclusion and Future Directions

This guide provides a foundational framework for the pharmacological investigation of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine. The proposed experiments are designed to systematically elucidate its mechanism of action, starting from broad target screening and progressing to more specific in vitro and in vivo assays. The structural motifs of this compound suggest a high probability of interaction with monoaminergic systems, and the outlined plan provides a robust strategy to test this hypothesis. Future work would involve detailed pharmacokinetic studies, metabolism identification, and safety pharmacology to fully characterize its potential as a therapeutic agent.

References

As specific literature for the requested compound is unavailable, this section provides references to general methodologies and concepts relevant to the proposed investigational plan.

-

Radioligand Binding Assays

- Title: Radioligand Binding Assays: A Practical Guide

- Source: Methods in Molecular Biology

-

URL: [Link]

-

In Vitro ADME-Tox Screening

- Title: Optimization of Drug-Like Properties in Lead Discovery

- Source: N

-

URL: [Link]

-

Microdialysis in Behavioral Neuroscience

- Title: Microdialysis in Neuroscience

- Source: Stanford University

-

URL: [Link]

-

Forced Swim Test

- Title: The forced swim test as a model of depression

- Source: Acta Psychi

-

URL: [Link]

-

Pharmacology of Indole Derivatives

- Title: The indole nucleus in medicinal chemistry: A vers

- Source: European Journal of Medicinal Chemistry

-

URL: [Link]

Comprehensive Technical Guide: Solubility and Handling of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine in DMSO and PBS

Executive Summary

(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine is a chiral, lipophilic, substituted homotryptamine derivative. In preclinical drug discovery, managing the solubility of such fluorinated indole compounds is a critical bottleneck. Poor solvation leads to inaccurate dosing, erratic in vitro assay readouts, and false negatives due to compound aggregation. This whitepaper provides a rigorously validated framework for formulating this compound in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), ensuring maximum kinetic solubility and thermodynamic stability.

Physicochemical Profiling & Solvation Mechanics

To design a robust solvation protocol, we must first deconstruct the molecule's physicochemical properties:

-

The Indole Core & Fluoro Substitution: The 1H-indole ring is inherently hydrophobic. The addition of a fluorine atom at the 6-position increases the molecule's overall lipophilicity (estimated LogP ~2.5–3.0) and metabolic stability, but significantly penalizes its thermodynamic aqueous solubility [1].

-

The Aliphatic Amine: The butan-2-amine side chain terminates in a primary amine with an estimated pKa of ~10.2.

-

Ionization State: At a physiological pH of 7.4 (standard PBS), the amine is >99% protonated (cationic). While this charge aids aqueous solvation, the dominant hydrophobic effect of the fluorinated indole core restricts high-concentration aqueous solubility unless formulated properly [2].

pH-dependent ionization states of the primary amine and corresponding solubility profiles.

Solvation Strategies

The Organic Vehicle: DMSO

DMSO is a dipolar aprotic solvent that excels at disrupting the crystal lattice energy of lipophilic small molecules. (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine exhibits excellent solubility in DMSO (typically >30 mg/mL or ~150 mM).

-

Causality for Experimental Choice: Always use anhydrous DMSO (≥99.9% purity). DMSO is highly hygroscopic; absorbed atmospheric water will lower the dielectric constant of the solvent over time, leading to premature compound precipitation during storage.

The Aqueous Medium: PBS (pH 7.4)

Directly dissolving the free base of this compound into PBS is highly inefficient. Instead, researchers must rely on kinetic solubility —the process of dissolving the compound in DMSO first, and then rapidly diluting it into an aqueous buffer [3].

-

The "Solvent Crash" Phenomenon: If the DMSO stock is introduced to PBS too rapidly or at too high a concentration, local supersaturation occurs. The hydrophobic indole cores will nucleate and form colloidal aggregates.

-

Mitigation: The final DMSO concentration in the PBS working solution must be kept at or below 1% (v/v) to prevent cellular toxicity in in vitro assays, while intermediate serial dilutions should be used to step down the DMSO concentration gradually.

Quantitative Data Summaries

Table 1: Physicochemical Properties

| Property | Value / Estimate | Impact on Solvation |

| Molecular Weight | 206.26 g/mol (Free Base) | Small molecule; readily diffusible. |

| Estimated pKa | ~10.2 (Primary Amine) | Highly protonated at pH 7.4; salt forms (e.g., HCl) will have superior aqueous solubility. |

| Estimated LogP | 2.5 – 3.0 | High lipophilicity; necessitates DMSO as a primary vehicle. |

Table 2: Solubility Limits & Storage

| Solvent | Max Expected Solubility | Storage Conditions | Shelf Life |

| 100% DMSO | > 30 mg/mL (~150 mM) | Aliquoted at -20°C in dark, sealed tubes. | Up to 6 months. Avoid freeze-thaw. |

| PBS (pH 7.4) | < 0.5 mg/mL (Kinetic) | Prepare fresh immediately before use. | < 12 hours (prone to aggregation). |

Experimental Protocols

The following self-validating system ensures maximum kinetic solubility while preventing the "solvent crash" effect.

Workflow for formulating (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine from solid to PBS.

Protocol 1: Preparation of a 10 mM Master Stock in DMSO

Objective: Create a stable, highly concentrated organic stock.

-

Equilibration: Allow the solid compound vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

-

Weighing: Accurately weigh 2.06 mg of the free base compound (adjust accordingly if using a salt form).

-

Solvation: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO to the vial to achieve a 10 mM concentration.

-

Agitation: Vortex the solution for 60 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 5 minutes.

-

Validation: Visually inspect the solution against a light source. It must be completely clear with no light scattering (Tyndall effect).

-

Storage: Purge the vial headspace with Argon or Nitrogen gas to prevent oxidation of the indole ring. Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C.

Protocol 2: Kinetic Dilution into PBS for In Vitro Assays

Objective: Transition the compound into a physiological buffer without inducing precipitation.

-

Thawing: Thaw a single 50 µL aliquot of the 10 mM DMSO stock at room temperature. Do not use artificial heat.

-

Intermediate Dilution: If your target assay concentration is 10 µM, first create a 1 mM intermediate stock by adding 10 µL of the 10 mM stock to 90 µL of 100% DMSO.

-

Aqueous Transition: Place your target volume of PBS (pH 7.4) on a magnetic stirrer at high speed (or prepare to vortex vigorously).

-

Dropwise Addition: Slowly add the intermediate DMSO stock to the PBS drop-by-drop. Causality: Rapid mixing disperses the DMSO instantly, preventing localized areas of high compound/low DMSO concentration where nucleation occurs [2].

-

Example: Add 10 µL of the 1 mM intermediate stock to 990 µL of PBS to achieve a final concentration of 10 µM in 1% DMSO.

-

-

Validation: Measure the absorbance of the final solution using a UV spectrophotometer or nephelometer. A sudden spike in baseline absorbance across non-specific wavelengths (e.g., 600 nm) indicates colloidal aggregation and a failed kinetic dilution [3].

References

-

AxisPharm. (2024). Kinetic Solubility Assays Protocol. Detailed procedural guidelines for utilizing nephelometric and direct UV assays to validate the absence of compound precipitation in PBS buffers. URL:[Link]

Whitepaper: Safety, Toxicity, and Pharmacokinetic Profiling of Novel Fluoro-Indole Compounds in Drug Development

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. The strategic introduction of fluorine atoms—ranging from single fluoro-substitutions (e.g., 5-fluoroindole) to emerging bulkier motifs like the pentafluorosulfanyl ( SF5 ) group—profoundly alters the physicochemical and toxicological landscape of these molecules. Fluorination typically enhances metabolic stability by blocking cytochrome P450 (CYP450) oxidation sites, modulates lipophilicity (LogP) to improve membrane permeability, and alters target binding affinities through stereoelectronic effects[1].

However, these modifications can introduce complex safety liabilities, including off-target endocrine disruption, reactive metabolite formation, or unexpected cytotoxicity. This technical guide synthesizes recent pharmacological data to establish a comprehensive safety and toxicity profile for novel fluoro-indole compounds, providing actionable, self-validating experimental workflows for preclinical evaluation.

Mechanistic Toxicology & Safety Profiling

Understanding the safety of fluoro-indoles requires dissecting the causality between their structural modifications and biological interactions.

Metabolic Stability and Systemic Safety

Direct fluorination on the indole ring (e.g., 5-fluoroindole, 6-fluoroindole) generally yields compounds with high metabolic stability and low intrinsic clearance ( Clint ). For instance, 5-fluoroindole (5-FI), a potent inhibitor of Mycobacterium tuberculosis (Mtb), demonstrates an intrinsic clearance of just 9.0 mL/min/kg in rat liver microsomes, translating to a prolonged half-life and high systemic exposure without inducing hepatotoxicity in vivo[2]. In murine models, doses up to 200 µmol/kg showed no systemic toxicity, validating the safety of the 5-FI core for infectious disease targeting[2].

Prodrug Activation and Targeted Cytotoxicity

Fluorination can be leveraged to design targeted cytotoxins.3 is a prime example of a compound that is entirely non-toxic in its native state but becomes highly cytotoxic upon oxidation by specific enzymes like horseradish peroxidase (HRP)[3]. The peroxidase oxidizes 5-FIAA into a radical-cation, which rapidly decarboxylates to form reactive electrophiles (e.g., 3-methylene-2-oxindole analogues). These intermediates covalently conjugate with thiols and DNA nucleophiles, causing targeted cell death in tumor models[3].

Off-Target Liabilities: Endocrine Disruption

While fluorination improves pharmacokinetic parameters, it can inadvertently increase binding affinity to off-target receptors. Recent evaluations of4 revealed that while these compounds possess potent antioxidant properties (reducing ROS by up to 65%), they also exhibit significant antiestrogenic effects and inhibit the aromatase enzyme[4]. This dual activity highlights a critical toxicological liability: unintended endocrine disruption, necessitating rigorous counter-screening during lead optimization.

Quantitative Safety & Pharmacokinetic Data

To facilitate comparative analysis, the following table synthesizes the quantitative safety, toxicity, and pharmacokinetic metrics of key fluoro-indole classes based on recent preclinical studies.

| Compound Class | Primary Indication / Target | In Vitro Cytotoxicity ( IC50 / CC50 ) | Permeability ( Papp ) | Metabolic Stability ( Clint ) | In Vivo Toxicity Profile |

| 5-Fluoroindole (5-FI) | Tuberculosis (Mtb) | >20μM (HepG2, Vero)[2] | 2.4×10−6 cm/s (PAMPA)[2] | 9.0 mL/min/kg (Rat microsomes)[2] | No toxicity at 200 µmol/kg (Mice)[2] |

| 6-Fluoroindole Chalcones | Colorectal Cancer (Tubulin) | 21.13−29.94μM (Cancer lines)[5] | High (Lipophilic) | Moderate | No major organ toxicity up to 10 mg/kg/d[5] |

| 5-FI Melatonin Analogues | Antioxidant | Non-cytotoxic at therapeutic doses | N/A | N/A | Liability: Aromatase inhibition (Endocrine)[4] |

| 5-FI IDO1 Inhibitors (14e) | Analgesia / Inflammation | Safe in cellular assays | N/A | N/A | No ALT/AST elevation at 500 mg/kg (Mice)[6] |

| 2- SF5 -Indoles | Building Block / Novel Scaffold | Non-mutagenic (Ames equivalent)[1] | High (Enhanced by SF5 )[7] | High (Steric shielding) | N/A (Early preclinical) |

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with intrinsic causality—every reagent and step must serve a mechanistically justified purpose, flanked by rigorous controls.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To predict passive gastrointestinal absorption and blood-brain barrier penetration driven by the altered lipophilicity of fluorinated indoles. Causality: PAMPA isolates passive transcellular diffusion from active transport mechanisms (like P-gp efflux), providing a pure physicochemical readout of the fluorine atom's impact on membrane permeability.

-

Preparation of Lipid Membrane: Coat the porous filter membrane (PVDF, 0.45 µm) of the donor microplate with 5 µL of a 1% (w/v) lecithin solution in dodecane. Rationale: Dodecane acts as a stable hydrophobic solvent that mimics the lipophilic core of the lipid bilayer.

-

Compound Dosing: Dilute the fluoro-indole compound in PBS (pH 7.4) containing 5% DMSO to a final concentration of 10 µM. Add 150 µL to the donor wells. Rationale: 5% DMSO ensures solubility of highly lipophilic fluorinated compounds without compromising the artificial membrane integrity.

-

Receptor Preparation: Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor plate.

-

Incubation: Assemble the donor and acceptor plates and incubate at 25°C for 5 hours under gentle agitation (150 rpm).

-

Quantification & Validation: Quantify compound concentration in both compartments using LC-MS/MS. Self-Validation: Always run Verapamil (high permeability control) and Ranitidine (low permeability control). Calculate the apparent permeability ( Papp ) using the standard steady-state diffusion equation.

Protocol 2: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)

Purpose: To assess the basal cytotoxicity of novel fluoro-indoles in a metabolically competent human liver cell line. Causality: A 72-hour incubation is strictly required to capture multiple cell division cycles, ensuring that delayed apoptotic events—such as those triggered by tubulin-targeting 6-fluoroindoles—are accurately recorded[5].

-

Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2 to allow adhesion.

-

Compound Exposure: Treat cells with fluoro-indole derivatives at serial dilutions (0.1 µM to 100 µM). Self-Validation: Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., Doxorubicin).

-

Incubation: Incubate for exactly 72 hours.

-

Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan.

-

Solubilization: Remove media and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm. Calculate the CC50 (Concentration required to reduce viability by 50%).

Protocol 3: Microsomal Stability and Intrinsic Clearance ( Clint )

Purpose: To determine the phase I metabolic degradation rate of the compound. Causality: Rat liver microsomes (RLM) are utilized to isolate CYP450 metabolism without confounding cellular factors like membrane efflux pumps. NADPH is added as an essential electron donor to initiate the CYP450 catalytic cycle.

-

Reaction Mixture: Combine 0.5 mg/mL RLM protein, 1 µM fluoro-indole, and 3.3 mM MgCl2 in 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding 1 mM NADPH.

-

Time-Course Sampling: At t=0,15,30,60,and 120 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

-

Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS. Calculate Clint from the elimination rate constant ( k ) of the parent compound depletion curve.

Mechanistic Visualizations

Prodrug Activation Pathway of 5-Fluoroindole-3-acetic acid (5-FIAA)

Figure 1: Oxidative activation of 5-FIAA prodrug by peroxidase into a reactive cytotoxin.

Preclinical Safety & Toxicity Screening Workflow for Fluoro-Indoles

Figure 2: Integrated preclinical workflow for profiling the safety and PK of novel fluoro-indoles.

Conclusion

The integration of fluorine into the indole architecture remains a highly effective strategy for optimizing pharmacokinetic parameters, notably by enhancing metabolic stability and membrane permeability. However, as demonstrated by the antiestrogenic liabilities of fluorinated melatonin analogues[4] and the potent targeted cytotoxicity of peroxidase-activated 5-FIAA[3], the safety profile of these compounds is highly context-dependent. Rigorous, mechanistically grounded in vitro screening—encompassing basal cytotoxicity, metabolic clearance, and targeted endocrine counter-screening—is strictly required to navigate the nuanced toxicological landscape of fluoro-indoles and successfully advance them through the preclinical pipeline.

Sources

- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation of Endocrine-Related Adverse Effects of 5-Fluoroindole Derived Melatonin Analogues with Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

High-Throughput Screening Validation and Assay Protocols for (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine

Document Type: Technical Application Note & Assay Validation Guide Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Introduction & Scientific Rationale

In the pursuit of next-generation neurotherapeutics, dual-action compounds targeting both the 5-HT1A receptor and the Serotonin Transporter (SERT) have emerged as highly efficacious scaffolds for treatment-resistant depression and anxiety disorders [1].

(2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine is a specialized chiral, fluorinated indole derivative engineered specifically for these targets. As a Senior Application Scientist, I frequently recommend this scaffold in high-throughput screening (HTS) campaigns due to three distinct structural advantages:

-

Metabolic Stability: The fluorine atom at the 6-position of the indole ring sterically and electronically shields the core from rapid oxidative deamination by Monoamine Oxidase A (MAO-A), a common liability in endogenous tryptamines.

-

Target Residence Time: Fluorination modulates the pKa of the indole nitrogen, optimizing hydrogen bonding within the orthosteric binding pockets of both 5-HT1A and SERT.

-

Stereospecificity: The (2S)-butan-2-amine side chain strictly dictates the spatial orientation required to trigger the Gi-coupled conformational change in 5-HT1A, while simultaneously blocking the substrate translocation pathway in SERT.

Fig 1: Dual mechanism of action for (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine.

High-Throughput Screening (HTS) Workflow Logic

A successful HTS campaign requires a self-validating triage system. We employ a primary functional screen to identify modulators, followed by rigorous dose-response mapping and counter-screening to eliminate false positives (e.g., pan-assay interference compounds or off-target binders).

Fig 2: Standardized HTS workflow and hit triage logic for serotonergic libraries.

Quantitative Data Presentation

To ensure assay robustness, all protocols must meet strict quality control metrics before screening library compounds. Table 1 summarizes the expected validation parameters for the assays detailed in Section 4.

Table 1: Expected HTS Validation Metrics

| Assay Type | Target | Primary Readout | Positive Control | Expected Z'-Factor | S/B Ratio |

| Functional | 5-HT1A | TR-FRET (cAMP) | 8-OH-DPAT | > 0.70 | > 5.0 |

| Functional | SERT | Fluorescence Kinetics | Fluoxetine | > 0.65 | > 3.5 |

| Binding | 5-HT1A | Radioligand Displacement | Alverine Tartrate [2] | > 0.75 | > 10.0 |

Experimental Protocols

The following methodologies are engineered to be self-validating systems. Every step is designed to minimize well-to-well variability and maximize physiological relevance.

Protocol A: 5-HT1A TR-FRET cAMP Functional Assay

Rationale: The 5-HT1A receptor is a Gi/o-coupled GPCR. Agonist binding activates the Gi subunit, which subsequently inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it eliminates radioactive waste and provides a superior Z'-factor compared to standard chemiluminescence.

-

Step 1: Cell Seeding and Starvation

-

Action: Seed CHO-K1 cells stably expressing human 5-HT1A at 10,000 cells/well in a 384-well microplate. Incubate overnight, then replace the media with serum-free assay buffer (HBSS + 20 mM HEPES) 2 hours prior to the assay.

-

Causality: Serum starvation is critical. It reduces basal intracellular cAMP fluctuations caused by random growth factors present in Fetal Bovine Serum (FBS), thereby ensuring a stable baseline and maximizing the Signal-to-Background (S/B) ratio.

-

-

Step 2: Compound Dispensing and Pre-Incubation

-

Action: Dispense 100 nL of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine (or library derivatives) using an acoustic liquid handler (e.g., Echo 550). Include 8-OH-DPAT as a positive control and DMSO as a vehicle control. Incubate for 15 minutes at room temperature.

-

Causality: Acoustic dispensing prevents plastic tip-based carryover and preserves the integrity of the fluorinated compound. The 15-minute pre-incubation allows the ligand to achieve binding equilibrium at the orthosteric site before the system is artificially stimulated.

-

-

Step 3: Forskolin Stimulation

-

Action: Add 10 µM Forskolin to all wells (except the absolute minimum control wells) and incubate for 30 minutes.

-

Causality: Forskolin directly activates adenylyl cyclase, driving cAMP levels up. If our test compound is a true 5-HT1A agonist, it will counteract this spike. The Forskolin-only wells serve as the 100% cAMP maximum, acting as the self-validating upper bound of the assay.

-

-

Step 4: Lysis and Detection

-

Action: Add the TR-FRET lysis buffer containing the cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP tracer. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) at 665 nm and 620 nm after 1 hour.

-

Protocol B: SERT Homogeneous Fluorescent Uptake Assay

Rationale: Traditional SERT assays rely on radioactive [3H]-5-HT, which is hazardous and requires extensive washing steps that dislodge cells and ruin Z'-factors [3]. This protocol utilizes a fluorescent substrate that mimics biogenic amines, paired with an extracellular masking dye [4].

-

Step 1: Cell Preparation

-

Action: Plate HEK293 cells expressing human SERT at 15,000 cells/well in a 384-well poly-D-lysine coated plate.

-

Causality: Poly-D-lysine coating is mandatory. HEK293 cells are notoriously semi-adherent; the coating prevents cell detachment during automated reagent dispensing, which is the leading cause of false negatives in transporter HTS.

-

-

Step 2: Inhibitor Incubation

-

Action: Add the test compound and incubate for 30 minutes at 37°C. Use 10 µM Fluoxetine as the 100% inhibition positive control.

-

Causality: A 30-minute incubation at physiological temperature ensures the compound penetrates the local microenvironment and fully engages the transporter's allosteric or orthosteric sites.

-

-

Step 3: Dye Addition and Kinetic Read

-

Action: Add the proprietary fluorescent neurotransmitter dye mixed with the extracellular masking dye. Immediately transfer to a fluorescence microplate reader (Ex: 440 nm / Em: 520 nm) and read kinetically every 2 minutes for 30 minutes.

-

Causality: The masking dye quenches all fluorescence outside the cell. Only the dye actively transported into the cytoplasm by SERT will fluoresce. Taking kinetic reads rather than a single endpoint allows for the calculation of initial velocity ( V0 ), providing a much more accurate IC50 determination than endpoint accumulation alone.

-

References

-

Advances toward new antidepressants with dual serotonin transporter and 5-HT1A receptor affinity within a class of 3-aminochroman derivatives. Part 2. Journal of Medicinal Chemistry, ACS Publications.[Link]

-

The Development of Screening Methods to Identify Drugs to Limit ER Stress Using Wild-type and Mutant Serotonin Transporter. Acta Histochemica et Cytochemica.[Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

High-Sensitivity LC-MS/MS Quantification of the Novel Psychoplastogen (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine in Biological Matrices

Introduction & Mechanistic Rationale

The development of non-hallucinogenic psychoplastogens has revolutionized the therapeutic landscape for neuropsychiatric disorders. (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine is a highly specialized, chiral, fluorinated indolealkylamine derivative. The addition of the 6-fluoro substitution and the extended alpha-methylhomotryptamine backbone significantly alters its lipophilicity, 5-HT receptor binding affinity, and metabolic stability compared to classical tryptamines [1].

Accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling of this compound requires trace-level quantification in both plasma and lipid-rich brain tissue [4]. This application note details a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome the analytical bottlenecks associated with fluorinated indoleamines.

The Causality Behind the Method Design

-

Chromatographic Selectivity (Biphenyl vs. C18): Basic indoleamines notoriously exhibit peak tailing on standard C18 columns due to secondary interactions with residual silanols. By employing a Biphenyl stationary phase , this method leverages orthogonal π−π and dipole-dipole interactions. The electron-withdrawing fluorine atom on the indole ring interacts strongly with the biphenyl phase, enhancing retention and shifting the analyte away from early-eluting endogenous isobaric interferences (e.g., serotonin) [2].

-

Matrix Depletion via Mixed-Mode Cation Exchange (MCX): Brain homogenates contain high concentrations of phospholipids that cause severe electrospray ionization (ESI) suppression. The aliphatic butan-2-amine moiety is highly basic ( pKa≈9.5 ). By acidifying the sample, the amine is fully protonated and selectively trapped on an MCX solid-phase extraction (SPE) cartridge via strong ionic bonds. This permits aggressive washing with 100% organic solvents to strip away neutral lipids before target elution [3].

Experimental Protocols

Materials and Reagents

-

Analyte: (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine (Reference Standard, >99% ee).

-

Internal Standard (IS): 5-Fluoro-alpha-methyltryptamine-d3 (5-F-AMT-d3).

-

Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Hydroxide ( NH4OH ).

-

SPE Cartridges: Waters Oasis MCX (30 mg, 1 cc).

Biological Sample Preparation Workflow

Step 1: Tissue Homogenization & Protein Precipitation

-

Plasma: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of IS working solution (50 ng/mL).

-

Brain Tissue: Homogenize pre-weighed brain tissue in 3 volumes (w/v) of ice-cold 80:20 Water:MeOH. Aliquot 100 µL of homogenate and add 10 µL of IS.

-

Add 200 µL of 1% FA in ACN to precipitate proteins. Vortex for 2 minutes at 1500 rpm.

-

Centrifuge at 14,000 ×g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 400 µL of 2% FA in water to ensure full protonation of the amine.

Step 2: Mixed-Mode Cation Exchange (MCX) SPE

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for biological matrices.

-

Condition: 1 mL MeOH, followed by 1 mL 2% FA in water.

-

Load: Apply the diluted supernatant (~600 µL) at a flow rate of 1 mL/min.

-

Wash 1 (Aqueous): 1 mL 2% FA in water (removes polar neutrals/acids).

-

Wash 2 (Organic): 1 mL 100% MeOH (removes phospholipids and lipophilic neutrals).

-

Elute: 1 mL of 5% NH4OH in MeOH (neutralizes the basic amine, breaking the ionic bond).

-

Dry & Reconstitute: Evaporate the eluate to dryness under a gentle N2 stream at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

-

Column: Restek Raptor Biphenyl ( 100×2.1 mm, 1.8 µm) maintained at 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Injection Volume: 5 µL.

Table 1: Chromatographic Gradient Profile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.00 | 0.40 | 95 | 5 |

| 1.00 | 0.40 | 95 | 5 |

| 4.00 | 0.40 | 40 | 60 |

| 4.50 | 0.40 | 5 | 95 |

| 5.50 | 0.40 | 5 | 95 |

| 5.60 | 0.40 | 95 | 5 |

| 7.50 | 0.40 | 95 | 5 |

Mass Spectrometry (ESI+) Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Fig 2. ESI+ MS/MS fragmentation pathway for (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine.

Table 2: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (eV) | Purpose |

| (2S)-4-(6-F-Indol-3-yl)butan-2-amine | 207.1 | 190.1 | 50 | 15 | Quantifier |

| (2S)-4-(6-F-Indol-3-yl)butan-2-amine | 207.1 | 148.1 | 50 | 28 | Qualifier |

| 5-F-AMT-d3 (Internal Standard) | 196.1 | 179.1 | 50 | 15 | IS Quantifier |

Note: The m/z 148.1 qualifier ion is highly diagnostic, representing the β -cleavage of the alkyl chain to yield the stable 6-fluoro-indolium cation.

Method Validation Summary

The protocol functions as a self-validating system, ensuring that matrix effects do not compromise quantification integrity. The use of MCX SPE drastically limits phospholipid-induced ion suppression, maintaining extraction recoveries above 80% across both matrices.

Table 3: Validation Parameters for Plasma and Brain Homogenate

| Parameter | Rat Plasma | Rat Brain Homogenate |

| Linear Dynamic Range | 0.5 – 500 ng/mL | 1.0 – 500 ng/g |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL (S/N > 10) | 1.0 ng/g (S/N > 10) |

| Intra-day Precision (CV%) | < 6.5% | < 8.2% |

| Inter-day Precision (CV%) | < 7.8% | < 9.5% |

| Accuracy (% Bias) | ± 8.0% | ± 11.5% |

| Extraction Recovery | 88.4 ± 4.2% | 82.1 ± 5.6% |

| Matrix Effect (Suppression) | 94.5% (Minimal) | 89.2% (Slight) |

Methods for radiolabeling (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine for imaging studies

An In-Depth Guide to the Radiosynthesis of (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine Analogs for Preclinical Imaging

Application Note & Protocols

Abstract: This document provides a comprehensive technical guide for the radiolabeling of (2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine, a compound of interest for neurological imaging. Given its structural similarity to ligands targeting the serotonergic system, its effective radiolabeling is crucial for enabling in vivo evaluation of its pharmacokinetic and pharmacodynamic properties using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1][2][3][4] We present detailed protocols for labeling with Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), and Iodine-123 ([¹²³I]), addressing the unique chemical considerations for each isotope. The protocols are designed for researchers, chemists, and drug development professionals, with an emphasis on the rationale behind methodological choices, robust purification techniques, and stringent quality control measures to ensure the integrity of the final radiotracer for imaging studies.

Introduction and Strategic Overview

(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine belongs to a class of indolealkylamines, which are frequently investigated for their interaction with central nervous system (CNS) targets, particularly serotonin receptors (5-HTRs).[2][5] The ability to visualize and quantify the distribution of such molecules non-invasively in a living organism is a cornerstone of modern neuroscience and drug development.[1] PET and SPECT are highly sensitive molecular imaging techniques that achieve this by detecting radiolabeled tracer molecules.[6]

The choice of radionuclide is a critical first step, dictated by a balance between the biological question, the required imaging time, and the available radiochemical infrastructure.

-

Fluorine-18 ([¹⁸F]) : With a half-life of 109.7 minutes, ¹⁸F is ideal for PET studies requiring multi-step synthesis and longer imaging protocols. Its low positron energy results in high-resolution images.[7][8]

-

Carbon-11 ([¹¹C]) : Its short half-life of 20.4 minutes necessitates rapid, high-yield chemistry and an on-site cyclotron.[9][10] This allows for multiple scans on the same day, enabling subjects to serve as their own control in receptor occupancy studies.[11]

-

Iodine-123 ([¹²³I]) : As a gamma emitter with a 13.2-hour half-life and 159 keV photon energy, ¹²³I is perfectly suited for SPECT imaging, which is more widely available than PET.[12][13]

This guide will detail three distinct strategies to label the target scaffold, each leveraging the unique chemistry of these radionuclides.

Method 1: [¹⁸F]Fluorination via a Prosthetic Group Approach

Directly labeling the existing fluorine atom via isotopic exchange is generally inefficient. A more robust and widely adopted strategy for labeling molecules with sensitive functional groups, such as the primary amine in our target, is the use of a prosthetic group.[7][14] This involves pre-labeling a small, reactive molecule with [¹⁸F] which is then conjugated to the target molecule. Here, we describe the synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) and its subsequent conjugation to the primary amine of (2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine.

Causality and Rationale:

This two-step approach is advantageous as the harsh conditions often required for nucleophilic fluorination are performed on a stable precursor, protecting the parent molecule from potential degradation.[15] The subsequent conjugation reaction proceeds under mild conditions, preserving the integrity of the indoleamine structure.

Experimental Workflow Diagram

Caption: Workflow for [¹⁸F]labeling via the [¹⁸F]SFB prosthetic group.

Detailed Protocol:

-

[¹⁸F]Fluoride Production and Activation:

-

Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

-

Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

-

Azeotropically dry the mixture by heating under a stream of nitrogen to remove water.

-

-

Synthesis of [¹⁸F]SFB:

-

To the dried K[¹⁸F]K₂₂₂ complex, add a solution of the precursor, ethyl 4-(trimethylammoniumtriflate)benzoate, in anhydrous DMSO.

-

Heat the reaction mixture at 110°C for 10 minutes.

-

Cool the vessel and perform hydrolysis by adding sodium hydroxide solution and heating at 100°C for 5 minutes.

-

Acidify the mixture and activate the resulting 4-[¹⁸F]fluorobenzoic acid by adding N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) or similar activating agent.

-

-

Conjugation to the Indoleamine:

-

Dissolve (2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine (0.5-1.0 mg) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Add the activated [¹⁸F]SFB solution to the amine solution.

-

Allow the reaction to proceed at room temperature for 15 minutes.

-

-

Purification and Formulation:

-

Quench the reaction by adding HPLC mobile phase.

-

Purify the crude product using semi-preparative reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., gradient of acetonitrile and water with 0.1% TFA).

-

Collect the product fraction corresponding to the desired radiolabeled compound.

-

Remove the HPLC solvents via rotary evaporation or by trapping on a C18 Sep-Pak cartridge, eluting with ethanol, and diluting with sterile saline for injection.

-

Method 2: [¹¹C]Methylation of the Primary Amine

This method introduces the [¹¹C] label by forming a C-N bond, specifically by N-methylation of the primary amine on the butan-2-amine side chain. This is a rapid and efficient one-step process using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[10]

Causality and Rationale:

The short 20.4-minute half-life of ¹¹C demands extremely fast and high-yielding reactions.[11][16] N-methylation of amines is a classic, well-established reaction in ¹¹C chemistry that meets these criteria. The precursor is the parent molecule itself, simplifying the overall process. The resulting N-methylated product will have slightly altered biological properties, which must be considered in the study design.

Experimental Workflow Diagram

Caption: Workflow for [¹¹C]methylation of the primary amine.

Detailed Protocol:

-

Synthesis of [¹¹C]Methyl Iodide:

-

Produce [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C reaction.

-

Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic reduction (e.g., over a nickel catalyst with H₂).

-

Recirculate the [¹¹C]CH₄ through a quartz tube containing iodine vapor at ~720°C to produce [¹¹C]CH₃I.

-

Trap the [¹¹C]CH₃I in a cold trap or on a suitable solid-phase matrix.

-

-

Radiolabeling Reaction:

-

Dissolve the precursor, (2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine (~0.5 mg), in an appropriate solvent such as DMF or DMSO, along with a suitable base (e.g., NaOH, TBAH).

-

Release the trapped [¹¹C]CH₃I and bubble it through the precursor solution.

-

Heat the sealed reaction vessel at 80-100°C for 3-5 minutes.

-

-

Purification and Formulation:

-

Cool the reaction vessel rapidly.

-

Dilute the reaction mixture with HPLC mobile phase.

-

Inject the crude product onto a semi-preparative reverse-phase HPLC system for purification.

-

Collect the product peak, which will elute at a different retention time than the precursor due to increased lipophilicity.

-

Quickly formulate the collected fraction by removing the organic solvent, typically using a solid-phase extraction (SPE) cartridge (e.g., C18), followed by elution with ethanol and dilution with sterile saline.

-

Method 3: [¹²³I]Iodination of the Indole Ring

This method introduces Iodine-123, a SPECT isotope, directly onto the electron-rich indole ring via electrophilic aromatic substitution.[17] The indole nucleus is highly susceptible to electrophilic attack, making this a feasible one-step labeling strategy.

Causality and Rationale:

Direct radioiodination is often the most straightforward labeling method for aromatic systems.[18] The reaction typically proceeds under mild conditions using an oxidizing agent to generate the electrophilic iodine species ([¹²³I]⁺). Common oxidizing agents include Chloramine-T or pre-coated Iodo-Gen® tubes, which offer simplicity and high efficiency. The position of iodination (e.g., C2, C4, C5, or C7) will depend on steric and electronic factors and must be analytically determined.

Experimental Workflow Diagram

Caption: Workflow for direct [¹²³I]iodination of the indole ring.

Detailed Protocol:

-

Preparation:

-

If using Iodo-Gen®, prepare a reaction vial by coating it with 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodo-Gen®) and drying under nitrogen.

-

Prepare a solution of the precursor (0.1-0.5 mg) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

-

-

Radioiodination Reaction:

-

Add the no-carrier-added Na[¹²³I] solution to the Iodo-Gen® coated vial.

-

Immediately add the precursor solution to the vial.

-

Agitate the reaction mixture at room temperature for 10-15 minutes.

-

-

Quenching and Purification:

-

Stop the reaction by transferring the mixture to a new vial containing a quenching agent, such as sodium metabisulfite or sodium thiosulfate solution, to reduce unreacted iodine.

-

Purify the crude reaction mixture using semi-preparative reverse-phase HPLC to separate the radiolabeled product from the unlabeled precursor and radioiodide.

-

-

Formulation:

-

Collect the product fraction and formulate for in vivo use as described in the previous methods (e.g., SPE-based reformulation).

-

Quality Control for Radiopharmaceuticals

Regardless of the method, rigorous quality control (QC) is mandatory before any clinical or preclinical use to ensure the safety, purity, and identity of the radiopharmaceutical.[19][20][21][22] This is a self-validating system that guarantees the product meets predefined specifications.[23]

| QC Test | Method | Typical Acceptance Criteria | Rationale |

| Identity of Product | Co-elution with a non-radioactive standard on analytical radio-HPLC | Retention time of the radioactive peak must match that of the authentic standard. | Confirms that the radioactivity is associated with the correct chemical entity. |

| Radiochemical Purity (RCP) | Analytical radio-HPLC, Radio-TLC | > 95% | Ensures that the vast majority of radioactivity is in the desired chemical form, minimizing off-target radiation dose and misleading imaging signals.[23][24] |

| Radionuclidic Purity | Gamma-ray spectroscopy (using a multichannel analyzer) | > 99% (for the specific radionuclide) | Confirms the absence of other radioisotopes that could degrade image quality or deliver unnecessary radiation dose. |

| Molar Activity (Aₘ) | Calculated from the total radioactivity and the quantified mass of the product (via UV signal on HPLC) | As high as achievable (typically > 37 GBq/µmol or 1 Ci/µmol at EOS) | High molar activity is crucial for imaging low-density targets without causing pharmacological effects. |

| Chemical Purity | Analytical HPLC (UV detector) | Peak area of the desired product should be > 95% of total UV-absorbing species. | Ensures that non-radioactive chemical impurities (e.g., precursor, reagents) are below levels that could cause toxicity.[25] |

| Sterility | Incubation in culture media (retrospective for short-lived isotopes) | No microbial growth. | A mandatory test for all injectable products to prevent infection. |

| Endotoxin (Pyrogen) Test | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the maximum patient dose in mL) | Ensures the product is free from fever-inducing bacterial endotoxins. |

| pH | pH meter or pH paper | Between 4.5 and 7.5 | Ensures the final formulation is physiologically compatible and will not cause irritation upon injection. |

Comparative Summary of Radiolabeling Methods

| Feature | [¹⁸F]Fluorination (Prosthetic Group) | [¹¹C]Methylation (Direct) | [¹²³I]Iodination (Direct) |

| Imaging Modality | PET | PET | SPECT |

| Half-life | 109.7 min | 20.4 min | 13.2 hours |

| Synthesis Time | 60 - 90 min | 25 - 40 min | 45 - 60 min |

| Typical RCY | 15 - 30% (decay-corrected) | 20 - 40% (decay-corrected) | 60 - 80% (decay-corrected) |

| Molar Activity (Aₘ) | High | Very High | High (NCA) |

| Pros | - High-resolution imaging- Longer half-life allows for distribution to other sites- Well-established chemistry | - Allows same-day repeat studies- Precursor is the parent compound- Minimal structural modification | - Widely available imaging modality- Long half-life for extended studies- Simple, high-yield chemistry |

| Cons | - Multi-step synthesis- Large prosthetic group may alter biology | - Requires on-site cyclotron- Very short half-life limits complexity- Alters pharmacology (N-methylation) | - Lower resolution than PET- Potential for in vivo deiodination- Alters structure and lipophilicity |

References

-

Quality Control in the Production of Radiopharmaceuticals. (n.d.). IAEA. Retrieved from [Link]

-

Quality Control of Compounded Radiopharmaceuticals. (2009, January 12). The University of New Mexico - UNM. Retrieved from [Link]

-

İlem-Özdemir, D., & Araman, A. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Marmara Pharmaceutical Journal, 26(3), 335-344. Retrieved from [Link]

-

Kumar, J. S. D., & Mann, J. J. (2014). PET Tracers for Serotonin Receptors and Their Applications. Central nervous system agents in medicinal chemistry, 14(2), 96–112. Retrieved from [Link]

-

Cox, P. H. (n.d.). Quality Control of Radiopharmaceuticals. Retrieved from [Link]

-

Qc of radiopharmaceuticals. (2015, April 28). SlideShare. Retrieved from [Link]

-

Kumar, J. S. D., & Mann, J. J. (2014). PET tracers for serotonin receptors and their applications. Central Nervous System Agents in Medicinal Chemistry, 14(2), 96-112. Retrieved from [Link]

-

Lee, E., et al. (2017). Selective radio-fluorination of bioactive molecules. Reactions were run with ∼400 μCi ¹⁸F fluoride. ResearchGate. Retrieved from [Link]

-

Al-Karmi, M. Z., & Zlatopolskiy, B. D. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Seminars in Nuclear Medicine, 44(6), 443-455. Retrieved from [Link]

-

Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Organic Synthesis, 11(5), 652-672. Retrieved from [Link]

-

Zhang, L., et al. (2022). Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors. ResearchGate. Retrieved from [Link]

-

Al-Karmi, M. Z., & Zlatopolskiy, B. D. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Retrieved from [Link]

-

Belabassi, Y., et al. (2022). Radiotracers for the Central Serotoninergic System. Molecules, 27(9), 2909. Retrieved from [Link]

-

Wang, Y., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 884517. Retrieved from [Link]

-

Zhang, L., et al. (2022). Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors. Journal of Medicinal Chemistry, 65(17), 11447-11494. Retrieved from [Link]

-

Bongarzone, S., et al. (2023). [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 66(1), 1-10. Retrieved from [Link]

-

Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. (n.d.). IAEA. Retrieved from [Link]

-

Bashetti, S. R., et al. (2021). Carbon-11: Radiochemistry and Target-Based PET Molecular Imaging Applications in Oncology, Cardiology, and Neurology. Journal of Medicinal Chemistry, 64(4), 1774-1817. Retrieved from [Link]

-

Bongarzone, S., & Windhorst, A. D. (2021). Silicon compounds in carbon-11 radiochemistry: present use and future perspectives. RSC Medicinal Chemistry, 12(10), 1660-1671. Retrieved from [Link]

-

Nelson, B., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceutics, 14(12), 2617. Retrieved from [Link]

-

Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. Retrieved from [Link]

-

The Importance of Purification for Radiolabeled Compounds. (n.d.). Moravek. Retrieved from [Link]

-

Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. Retrieved from [Link]

-

Uccelli, L., et al. (2011). Rapid isocratic HPLC investigation of radiochemical purity for 90 Y-DOTATATE. ResearchGate. Retrieved from [Link]

-

da Silva, E. T. (2013). Synthesis of iodine 123-labeled polymeric microspheres for the use of SPECT images in the embolization procedure. Retrieved from [Link]

-

Decultot, L., et al. (2006). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Bioorganic & Medicinal Chemistry, 14(12), 4225-4233. Retrieved from [Link]

-

Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(80), 12022-12025. Retrieved from [Link]

-

Liu, Z., et al. (2022). Radiolabeling of functional oligonucleotides for molecular imaging. Frontiers in Chemistry, 10, 971318. Retrieved from [Link]

-

Iodine-123. (n.d.). Wikipedia. Retrieved from [Link]

-

Verbruggen, A. M. (1995). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison. European Journal of Nuclear Medicine, 22(6), 555-557. Retrieved from [Link]

-

Iodine-123: A Key Radioisotope in Nuclear Medicine. (n.d.). Open MedScience. Retrieved from [Link]

Sources

- 1. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PET tracers for serotonin receptors and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Radiolabeling of functional oligonucleotides for molecular imaging [frontiersin.org]

- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]

- 9. [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Iodine-123 - Wikipedia [en.wikipedia.org]

- 13. openmedscience.com [openmedscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Silicon compounds in carbon-11 radiochemistry: present use and future perspectives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01202A [pubs.rsc.org]

- 17. epqb.eq.ufrj.br [epqb.eq.ufrj.br]

- 18. Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iaea.org [iaea.org]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.com]

- 22. Qc of radiopharmaceuticals | PPT [slideshare.net]

- 23. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 24. researchgate.net [researchgate.net]

- 25. moravek.com [moravek.com]

Dose-response optimization for in vivo studies with (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine

A Guide for In Vivo Studies with (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine and Related Compounds

This guide provides a comprehensive framework for researchers and drug development professionals on establishing a robust dose-response relationship for novel compounds, using (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine as a representative example of a new chemical entity within the indoleamine class. Given the novelty of this specific molecule, this document outlines the fundamental principles and best practices for dose-response optimization in vivo.

Frequently Asked Questions (FAQs)

Q1: I have a novel fluorinated indoleamine, (2S)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine. How do I determine a starting dose for my first in vivo efficacy study?

A1: For a novel compound, it is critical to first establish a safety profile before proceeding to efficacy studies. The initial dose for an in vivo study should be determined after conducting a dose range-finding (DRF) or Maximum Tolerated Dose (MTD) study.[1] A systematic approach involves starting with a low dose and gradually escalating it to identify a dose that is well-tolerated.[1][2] Information from in vitro assays, such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), can help in estimating a starting dose for these initial in vivo safety studies.[1][3]

Q2: What is the Maximum Tolerated Dose (MTD) and why is it a critical parameter?

A2: The Maximum Tolerated Dose (MTD) is defined as the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[4][5] Determining the MTD is a foundational step when transitioning from in vitro to in vivo experiments.[1] It establishes the upper limit for dosing in subsequent efficacy studies, ensuring that drug exposure is sufficient to evaluate therapeutic activity without being confounded by systemic toxicity.[1][4] MTD studies are considered more relevant for establishing safe dosing regimens than traditional LD50 studies because they focus on sub-lethal toxicity.[1]

Q3: My indoleamine compound exhibits poor aqueous solubility. What are the recommended formulation strategies for in vivo administration?

A3: Poor aqueous solubility is a common challenge in preclinical development. For hydrophobic compounds, a frequently used approach is a co-solvent system.[1] This typically involves dissolving the compound in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) and then creating a stable emulsion or suspension using surfactants (e.g., Tween 80) and a vehicle (e.g., saline, corn oil, polyethylene glycol).[1] It is crucial to keep the concentration of organic solvents low (e.g., <10% for DMSO) to prevent vehicle-induced toxicity.[1] A vehicle-only control group should always be included in your study design to assess the tolerability of the formulation itself.[1]

Q4: What are the key pharmacokinetic (PK) parameters to consider for an indoleamine derivative?

A4: The pharmacokinetic properties of indolealkylamines can be quite diverse.[6] Key parameters to measure in a PK study include absorption, distribution, metabolism, and excretion (ADME).[3] This data is vital for determining dosing frequency and understanding the drug's exposure profile.[3] For indoleamines, metabolism can be a significant factor. For instance, some related compounds undergo metabolism via monoamine oxidase (MAO) or cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2D6.[6] The oral bioavailability and elimination half-life can vary significantly among different indoleamine structures.[6] A well-designed PK study, typically conducted at a dose below the MTD, will involve collecting blood samples at multiple time points post-administration to characterize the compound's concentration-time profile.[3]

Troubleshooting Guide: In Vivo Dose-Response Studies

This section addresses common issues encountered during dose-response optimization experiments and provides a systematic approach to their resolution.

Issue 1: High Toxicity or Mortality Observed at Predicted "Safe" Doses

| Potential Cause | Troubleshooting Steps & Rationale |

| Administered dose exceeds the MTD. | 1. Conduct a Formal MTD Study: This is the most critical step to formally identify a safe dose range.[1][4] A typical design involves escalating single doses in small cohorts of animals (n=3-5 per group).[3] 2. Monitor Clinical Signs: Closely observe animals for signs of toxicity, including weight loss (a 10% loss is often a key endpoint), changes in behavior, and mortality.[3][7][8] |

| Vehicle Toxicity. | 1. Run a Vehicle-Only Control Group: This will determine if the formulation vehicle is causing the adverse effects.[1] 2. Reformulate: If vehicle toxicity is observed, consider alternative, less toxic vehicles or reduce the concentration of co-solvents.[1] |

| Rapid Intravenous (IV) Injection. | 1. Slow Down Administration: For IV dosing, consider a slower infusion rate to avoid acute toxicity associated with rapid changes in plasma concentration.[1] 2. Change Administration Route: If feasible, explore alternative routes like subcutaneous (s.c.) or intraperitoneal (i.p.) injection, which allow for slower absorption.[1] |

| Species-Specific Metabolism. | 1. In Vitro Metabolism Studies: Use liver microsomes from the selected animal model to investigate the generation of potentially reactive or toxic metabolites. This can provide insights into metabolic pathways specific to that species. |

Issue 2: Lack of Efficacy or Dose-Response Relationship

| Potential Cause | Troubleshooting Steps & Rationale |

| Insufficient Drug Exposure. | 1. Conduct a Pharmacokinetic (PK) Study: Measure the plasma concentration of the compound over time after administration. This will determine if the drug is being absorbed and reaching systemic circulation.[3] 2. Correlate PK with Pharmacodynamics (PD): Analyze the relationship between drug concentration (PK) and the biological effect (PD) to understand the exposure needed for efficacy. |

| Doses Tested are Too Low. | 1. Dose Escalation Based on MTD: If the initial doses show no toxicity, escalate the dose in subsequent cohorts, using the MTD as the upper boundary.[2] A well-designed dose-response study should include multiple dosing levels to establish a clear relationship.[2] |

| Rapid Metabolism and Clearance. | 1. Analyze Metabolites in PK Samples: Identify major metabolites to understand how the compound is being cleared. Some indoleamines are subject to rapid metabolism.[6] 2. Adjust Dosing Regimen: If the half-life is very short, consider more frequent dosing or a continuous infusion model to maintain therapeutic exposure. |

| Poor Oral Bioavailability. | 1. Compare IV and Oral PK: Administer the compound both intravenously and orally to calculate absolute oral bioavailability. Low bioavailability may be due to poor absorption or extensive first-pass metabolism.[6] 2. Formulation Optimization: For oral dosing, formulation can significantly impact absorption. Experiment with different formulations to enhance solubility and dissolution.[1] |

Issue 3: High Variability in Experimental Data

| Potential Cause | Troubleshooting Steps & Rationale |

| Inconsistent Formulation. | 1. Ensure Homogeneity: For suspensions, ensure the compound is uniformly suspended before each dose is drawn. Vortex or sonicate the formulation as needed. 2. Check for Precipitation: Visually inspect the formulation for any signs of the compound precipitating out of solution. |

| Variable Absorption (Oral Dosing). | 1. Standardize Fasting: Implement a consistent fasting period for all animals before oral administration to reduce variability in gastric emptying and absorption.[9] 2. Control for Food Effects: Be aware that the presence of food can alter the absorption of some compounds.[9] |

| Technical Inconsistency. | 1. Standardize Procedures: Ensure all technicians are following the exact same procedures for dosing, sample collection, and endpoint measurement. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability and increase statistical power.[10] |

Experimental Workflow & Data Visualization

Generalized Workflow for In Vivo Dose-Response Optimization

The following diagram outlines a typical workflow for establishing the dose-response relationship for a novel compound.

Caption: A stepwise approach to in vivo dose-response optimization.

Troubleshooting Decision Tree for Unexpected Toxicity

This diagram provides a logical path for troubleshooting adverse events in an in vivo study.

Caption: Decision tree for diagnosing the cause of in vivo toxicity.

References

-

Strategy for Designing In Vivo Dose-Response Comparison Studies. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

-

Kramer, M., & Hunsicker, P. (2018). Strategy for Designing In Vivo Dose-Response Comparison Studies. Journal of Biopharmaceutical Statistics, 28(5), 877-895. [Link]

-

Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1). Pacific BioLabs. [Link]

-

Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved March 13, 2026, from [Link]

-

Li, G., & First, E. A. (2007). Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. AAPS Journal, 9(3), E352–E367. [Link]

-